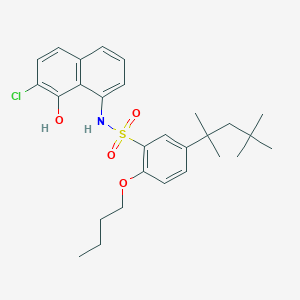
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the butoxy group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a naphthoquinone derivative, while reduction can produce an amine-substituted sulfonamide.
科学的研究の応用
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Possible applications as an antimicrobial or anticancer agent, given the known activity of sulfonamides.
Industry: Use in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial effects.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with broad-spectrum activity.
Uniqueness
2-Butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique structural features, such as the butoxy group and the naphthalene ring. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
特性
CAS番号 |
501363-62-8 |
|---|---|
分子式 |
C28H36ClNO4S |
分子量 |
518.1 g/mol |
IUPAC名 |
2-butoxy-N-(7-chloro-8-hydroxynaphthalen-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C28H36ClNO4S/c1-7-8-16-34-23-15-13-20(28(5,6)18-27(2,3)4)17-24(23)35(32,33)30-22-11-9-10-19-12-14-21(29)26(31)25(19)22/h9-15,17,30-31H,7-8,16,18H2,1-6H3 |
InChIキー |
GDHYBFCTPLRHFT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NC2=CC=CC3=C2C(=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)

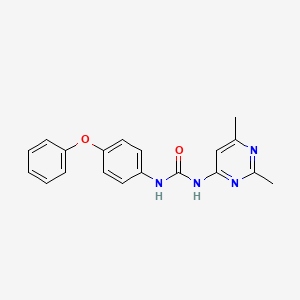
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

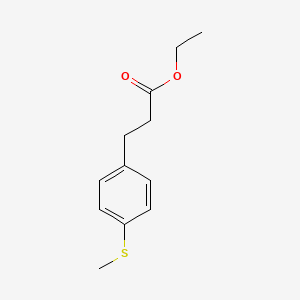
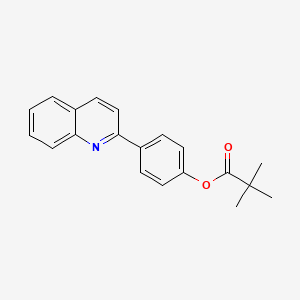
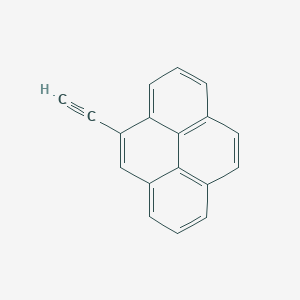

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
